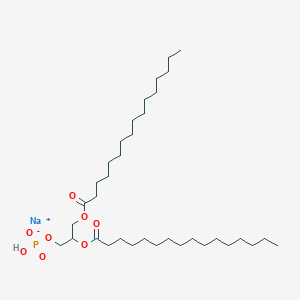

Phosphatidic acid, dipalmitoyl

描述

Phosphatidic acid, dipalmitoyl, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphate, is a phospholipid that plays a crucial role in cellular signaling and membrane structure. It is a derivative of phosphatidic acid, where both fatty acid chains are palmitic acid (hexadecanoic acid). This compound is significant in various biological processes, including lipid metabolism and signal transduction .

准备方法

Synthetic Routes and Reaction Conditions: Phosphatidic acid, dipalmitoyl, can be synthesized through several methods. One common approach involves the esterification of glycerol-3-phosphate with palmitic acid. This reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound, often involves the use of enzymatic methods. Phospholipase D can catalyze the transphosphatidylation of phosphatidylcholine with palmitic acid to produce this compound. This method is advantageous due to its specificity and efficiency .

化学反应分析

Types of Reactions: Phosphatidic acid, dipalmitoyl, undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation.

Common Reagents and Conditions:

Hydrolysis: This reaction can be catalyzed by phospholipases, resulting in the formation of glycerol-3-phosphate and palmitic acid.

Oxidation: Oxidative conditions can lead to the formation of peroxides and other oxidized derivatives.

Phosphorylation: Kinases can phosphorylate this compound, to form phosphatidylinositol phosphates.

Major Products: The major products of these reactions include glycerol-3-phosphate, palmitic acid, and various phosphorylated derivatives .

科学研究应用

Cell Proliferation and Differentiation

Dipalmitoyl-phosphatidic acid has been shown to stimulate cell proliferation, particularly in myoblasts. A study demonstrated that PA promotes DNA synthesis and cell division in C2C12 myoblasts through the activation of the PI3K/Akt and MEK/ERK1-2 signaling pathways. The optimal concentration for stimulating these processes was found to be around 15 µM .

Table 1: Effects of Dipalmitoyl-Phosphatidic Acid on Myoblast Proliferation

| Concentration (µM) | DNA Synthesis Increase (%) | Cell Proliferation Assay |

|---|---|---|

| 5 | 30 | Moderate |

| 10 | 50 | Significant |

| 15 | 70 | Optimal |

Neuroblastoma Cell Differentiation

Research has indicated that dipalmitoyl-PA plays a role in neuroblastoma cell differentiation. In a study involving Neuro-2a cells, treatment with retinoic acid led to a significant increase in PA levels, particularly the dipalmitoyl species (32:0-PA). This suggests that PA could be involved in neuronal differentiation processes .

Table 2: Changes in PA Levels During Neuroblastoma Differentiation

| PA Species | Control (DMSO) | RA Treatment (20 μM) |

|---|---|---|

| 30:0-PA | Low | Moderate |

| 32:0-PA | Low | High |

| 34:0-PA | Low | Moderate |

Cancer Cell Migration

Dipalmitoyl-phosphatidic acid has also been implicated in cancer cell behavior. A study showed that PA stimulates lung adenocarcinoma cell migration through interaction with LPA receptors (LPA1), activating MAPK pathways such as ERK1/2, p38, and JNK. This highlights its potential role in tumor metastasis .

Case Study: Lung Cancer Cell Migration

In experiments with lung cancer cells, the application of dipalmitoyl-PA resulted in enhanced migration rates, which were inhibited by pertussis toxin (PTX), indicating the involvement of Gi protein-coupled receptors in this process .

作用机制

Phosphatidic acid, dipalmitoyl, exerts its effects primarily through its role as a signaling lipid. It interacts with various proteins, including kinases and phosphatases, to regulate cellular processes. One key pathway involves the activation of the mechanistic target of rapamycin complex 1 (mTORC1) by binding to its FKBP12-rapamycin binding domain. This interaction promotes protein synthesis and cell growth . Additionally, this compound, can be converted to lysophosphatidic acid, which activates endothelial differentiation gene receptors on the cell surface .

相似化合物的比较

Phosphatidic acid, dipalmitoyl, is unique due to its specific fatty acid composition. Similar compounds include:

Phosphatidic acid, dioleoyl: Contains oleic acid chains and has different biophysical properties.

Phosphatidic acid, distearoyl: Contains stearic acid chains and is more saturated compared to dipalmitoyl.

These compounds differ in their fatty acid composition, which affects their physical properties and biological functions. This compound, is particularly notable for its role in signaling pathways and membrane structure .

常见问题

Basic Research Questions

Q. How can thin-layer chromatography (TLC) be optimized to quantify dipalmitoyl phosphatidic acid (DPPA) in lipid extracts?

- Methodological Answer: Use pre-coated silica plates with a solvent system of chloroform/methanol/acetic acid (65:25:10, v/v) to separate DPPA. Stain with iodine vapor or molybdenum blue for visualization. Quantify via densitometry against a standard curve of purified DPPA, ensuring linearity between 0.1–5 µg .

Q. What techniques are suitable for detecting DPPA phase transitions in aqueous dispersions?

- Methodological Answer: Differential scanning calorimetry (DSC) is optimal for measuring transition temperatures (Tc) and enthalpies. For dynamic fluidity changes, use fluorescence polarization with rod-like probes (e.g., diphenylhexatriene, DPH) to avoid discrepancies caused by disc-shaped probes like perylene .

Q. How does pH affect DPPA monolayer organization at the air-water interface?

- Methodological Answer: Conduct Langmuir-Blodgett experiments with Brewster angle microscopy (BAM). At pH 6.5, DPPA forms condensed monolayers due to partial protonation of phosphate groups. Increase pH to 10.5 to fully ionize DPPA, expanding the monolayer and altering lipid-peptide interactions .

Advanced Research Questions

Q. How to resolve contradictions between DSC and fluorescence data in DPPA phase transition studies?

- Methodological Answer: Fluorescence probes with distinct geometries yield conflicting Tc values. Rod-shaped DPH aligns with DSC-derived Tc, while disc-shaped perylene underestimates Tc by ~10°C due to restricted mobility in ordered phases. Validate with complementary techniques like X-ray diffraction .

Q. Why does Ca²⁺ induce phase separation in DPPA-phosphatidylcholine (PC) mixed membranes?

- Methodological Answer: Ca²⁺ neutralizes DPPA’s negative charge, reducing electrostatic repulsion and enabling DPPA-rich domain formation. Monitor via DSC: Ca²⁺ (1 mM) abolishes PC transitions and generates a new endothermic peak at 41°C, indicative of phase-segregated PC domains .

Q. How does DPPA hydrophobicity influence nanoparticle-lipid interactions in pulmonary surfactant models?

- Methodological Answer: Use cryo-TEM and atomic force microscopy (AFM) to compare hydrophobic CeO2 and hydrophilic BaSO4 nanoparticles. Hydrophobic NPs (CeO2) integrate into DPPA/DPPC bilayers, forming multilamellar structures, while hydrophilic NPs remain peripheral .

Q. What drives DPPA’s selective binding to diphtheria toxin in liposomal models?

- Methodological Answer: Toxin binding depends on phosphate group accessibility. Prepare liposomes with 20 mol% calcium-DPPA and cholesterol. At pH 3.6, protonated DPPA enhances toxin binding via electrostatic and hydrogen-bonding interactions, inhibited by phosphocompounds (e.g., ATP) .

Q. How do Mg²⁺ and Ca²⁺ differentially modulate DPPA’s interaction with phosphatidylserine (PS)?

- Methodological Answer: Ca²⁺ (1 mM) rigidifies PS/DPPA membranes into crystalline states (Tc ~24°C), while Mg²⁺ (5 mM) only broadens transitions. Use DSC and <sup>31</sup>P-NMR to distinguish cation-specific effects on headgroup mobility and bilayer packing .

Q. Can bacteriocin AS-48 disrupt DPPA-rich bacterial membranes without helical conformation changes?

- Methodological Answer: At pH 10.5, DPPA’s negative charge promotes AS-48 binding via electrostatic attraction. Monitor peptide-lipid interactions using Langmuir troughs and circular dichroism. Helical deformation occurs at high surface pressures (>30 mN/m), reducing antimicrobial efficacy .

Q. How do preservatives like propyl paraben (PPB) alter DPPA vesicle dynamics?

- Methodological Answer: PPB intercalates into DPPA bilayers, lowering Tc by 3–5°C. Characterize via DSC and <sup>1</sup>H-NMR: PPB disrupts acyl chain packing, increasing membrane fluidity. Use deuterated PPB for precise localization studies .

Q. Data Analysis & Experimental Design

Q. How to model DPPA’s role in Lands’ cycle phospholipid remodeling?

- Methodological Answer: Express lysophosphatidylcholine acyltransferase 1 (LPCAT1) in vitro. Use radiolabeled palmitoyl-CoA and DPPA to track phosphatidylcholine (PC) synthesis. Optimize reaction pH (7.4–8.0) and Mg²⁺ (2 mM) to maximize LPCAT1 activity .

Q. What statistical approaches validate phase separation in mixed lipid systems?

- Methodological Answer: Apply cluster analysis to BAM images of DPPA/PC monolayers. Quantify domain size distributions using ImageJ. Pair with DSC data to correlate morphological changes with thermodynamic parameters (ΔH, Tc) .

Q. How to differentiate electrostatic vs. structural effects of cations on DPPA membranes?

- Methodological Answer: Compare monovalent (Na⁺) and divalent (Ca²⁺, Mg²⁺) cations using ζ-potential measurements and X-ray scattering. Ca²⁺ induces charge inversion and crystalline order, while Na⁺ merely screens surface charge .

Q. Technical Validation

Q. How to confirm DPPA purity post-synthesis?

- Methodological Answer: Perform MALDI-TOF MS for molecular weight verification (expected m/z: 891.01). Validate acyl chain homogeneity via GC-MS after transesterification with BF3-methanol .

Q. What controls ensure reproducibility in DPPA monolayer studies?

属性

CAS 编号 |

71065-87-7 |

|---|---|

分子式 |

C35H69NaO8P |

分子量 |

671.9 g/mol |

IUPAC 名称 |

disodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/t33-;/m1./s1 |

InChI 键 |

HZVPBNGKCKYXAH-MGDILKBHSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

外观 |

Unit:100 mgSolvent:nonePurity:98+%Physical solid |

Key on ui other cas no. |

71065-87-7 |

同义词 |

DPPA |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。